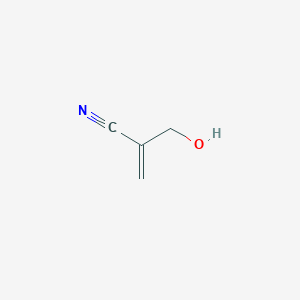
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide, also known as AQMB, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is not fully understood. However, it is believed to modulate the activity of ion channels and receptors in the brain, leading to a reduction in neuronal excitability and the prevention of neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as GABA and decrease the levels of others such as glutamate. It has also been shown to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels and receptors. However, it also has some limitations, such as its low solubility and stability in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide research. One direction is to further explore its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to investigate its potential applications in other fields such as cancer research and drug delivery. Additionally, there is a need for further studies to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, this compound is a compound that has shown promise in various scientific fields. Its potential applications in medicine and neuroscience make it an interesting subject for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成方法
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide can be synthesized through a multi-step reaction process starting from 4-methoxybenzoic acid. The synthesis involves the formation of a quinoline ring followed by acetylation and amidation reactions. The final product is obtained through purification and characterization techniques such as recrystallization and NMR spectroscopy.
科学研究应用
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-11-3-4-14-5-8-16(12-18(14)21)20-19(23)15-6-9-17(24-2)10-7-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBUSPSBNUKQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)
![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)
![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)


![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)



